N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that features a unique combination of functional groups, including a chlorobenzyl moiety, a hydroxyethyl group, and a thiophene ring
Scientific Research Applications
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the 4-chlorobenzyl group: This step involves the nucleophilic substitution of the oxalamide with 4-chlorobenzyl chloride in the presence of a base such as triethylamine.
Addition of the hydroxyethyl-thiophene moiety: The final step involves the reaction of the intermediate with 2-hydroxy-2-(thiophen-2-yl)ethylamine under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The oxalamide can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the hydroxy and thiophene groups can facilitate hydrogen bonding and π-π interactions, respectively, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chlorobenzyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the thiophene ring, which may affect its binding properties and reactivity.
N1-(4-methylbenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide: The methyl group instead of the chlorine atom may influence its electronic properties and reactivity.
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(furan-2-yl)ethyl)oxalamide: The furan ring instead of the thiophene ring may alter its electronic and steric properties.
Uniqueness
N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which confer specific electronic, steric, and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-11-5-3-10(4-6-11)8-17-14(20)15(21)18-9-12(19)13-2-1-7-22-13/h1-7,12,19H,8-9H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCBHIFPCBONJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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